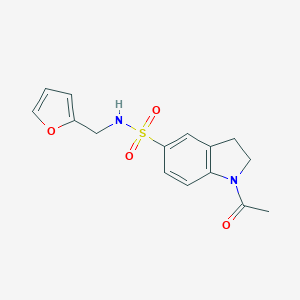
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has been studied extensively in scientific research. This compound is also known as FKE or Compound 1, and it has a molecular formula of C26H28FN3O4.
作用機序
The mechanism of action of FKE is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, FKE has been shown to inhibit cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response. FKE has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain sensation.
Biochemical and Physiological Effects:
FKE has been shown to have a number of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain, and it has also been shown to have antioxidant properties. In addition, FKE has been shown to inhibit the growth of cancer cells and to induce apoptosis (cell death) in cancer cells.
実験室実験の利点と制限
One advantage of using FKE in laboratory experiments is that it has been well-studied and its properties are well-understood. This makes it a useful tool for investigating the mechanisms of inflammation, pain, and cancer growth. However, one limitation of using FKE is that it is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
将来の方向性
There are a number of future directions for research on FKE. One area of interest is the development of FKE analogs that may have improved therapeutic properties. Another area of interest is the investigation of FKE's potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of FKE and its effects on the body.
合成法
The synthesis of FKE involves a multi-step process that is carried out in the laboratory. The first step involves the reaction of 4-fluoroaniline with ethyl acetoacetate to form 2-(4-fluoroanilino)-2-oxoethyl acetoacetate. This intermediate is then reacted with 3,5-dimethylphenylhydrazine to form the pyrrolidine ring. The final step involves the esterification of the carboxylic acid group with methanol to form the final product, FKE.
科学的研究の応用
FKE has been studied extensively for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and analgesic effects, and it has also been investigated for its potential as an anticancer agent. In addition, FKE has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.
特性
製品名 |
2-(4-Fluoroanilino)-2-oxoethyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H21FN2O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
[2-(4-fluoroanilino)-2-oxoethyl] 1-(3,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21FN2O4/c1-13-7-14(2)9-18(8-13)24-11-15(10-20(24)26)21(27)28-12-19(25)23-17-5-3-16(22)4-6-17/h3-9,15H,10-12H2,1-2H3,(H,23,25) |
InChIキー |
VAMJKXDQBBXTKR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)F)C |
正規SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=C(C=C3)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-(2,4-dichlorophenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271038.png)
![2-(4-methoxyphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271040.png)
![2-(4-methylphenyl)-2-oxoethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271041.png)
![N-{4-[2-(3-methoxyphenyl)-2-oxoethoxy]phenyl}-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271042.png)
![2-oxo-2-(thiophen-2-yl)ethyl 6-bromo-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B271043.png)
![1-(4-Methylphenyl)-2-[(4-methylphenyl)sulfonyl]-4-(3-thienyl)-1,4-butanedione](/img/structure/B271044.png)
![6-bromo-N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271045.png)
![6-bromo-2-oxo-N-[4-(pyridin-4-ylmethyl)phenyl]hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271046.png)
![1-(4-chlorophenyl)-N-dibenzo[b,d]furan-3-yl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271048.png)
![N-dibenzo[b,d]furan-3-yl-1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271049.png)
![N-(dibenzo[b,d]furan-3-yl)-1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B271051.png)